5-amino-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a carbonitrile group attached to a pyrazole ring
Mechanism of Action
Target of Action
Pyrazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s synthesized via anomeric based oxidative aromatization . This process involves the reaction of the compound with an acidic catalyst, leading to the formation of a new compound . The exact interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities , suggesting they may affect multiple biochemical pathways.
Result of Action
Given the reported biological activities of pyrazole derivatives , it can be inferred that the compound may have a significant impact at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile typically involves a one-pot, multicomponent reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, such as alumina–silica-supported manganese dioxide in water, yielding the desired product in high yields .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of recyclable catalysts and green solvents is often preferred to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: Similar in structure but lacks the methyl group.
3-Amino-5-methyl-1H-pyrazole-4-carbonitrile: Similar but with different positioning of the amino and methyl groups.
5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile: Contains a phenyl group instead of a methyl group.
Uniqueness: 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-5-methyl-1H-pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-3-4(2-6)5(7)9-8-3/h1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRHJAMDQMQGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202937 | |
Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-07-6, 1204294-67-6 | |
Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5453-07-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19055 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-methyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-amino-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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